Nalpha-Benzoyl-DL-arginine hydrochloride

Description

The exact mass of the compound Nalpha-Benzoyl-DL-arginine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45706. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Nalpha-Benzoyl-DL-arginine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nalpha-Benzoyl-DL-arginine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O3.ClH/c14-13(15)16-8-4-7-10(12(19)20)17-11(18)9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8H2,(H,17,18)(H,19,20)(H4,14,15,16);1H/t10-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSLUHKRVLRTIBV-PPHPATTJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595377 |

Source

|

| Record name | N~2~-Benzoyl-N~5~-(diaminomethylidene)-L-ornithine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125652-40-6 |

Source

|

| Record name | N~2~-Benzoyl-N~5~-(diaminomethylidene)-L-ornithine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the mechanism of action for Nalpha-Benzoyl-DL-arginine hydrochloride?

Technical Deep Dive: N -Benzoyl-DL-arginine Hydrochloride (BAPNA)

Executive Summary & Chemical Identity

N

While the strict IUPAC name "N

-

Primary Utility: Kinetic quantification of trypsin, amidase, and balterobin activity.

-

Mechanism Class: Proteolytic Hydrolysis & Chromogenic Release.

-

Detection: Colorimetric (Absorbance at 405–410 nm).

Molecular Architecture

-

Scaffold: Arginine backbone (DL-racemic mixture).

-

N-Terminus Blocking: Benzoylation (mimics the polypeptide chain preceding the scissile bond).

-

C-Terminus Modification: p-Nitroaniline (pNA) amide bond (the scissile bond).

-

Stereochemistry: The L-isomer is the biologically active substrate for trypsin; the D-isomer is generally inactive or acts as a weak competitive inhibitor, necessitating higher concentrations of the racemic DL-mixture in assays compared to pure L-BAPNA.

Mechanism of Action: The Catalytic Cycle

The mechanism of action for BAPNA is defined by its interaction with the catalytic triad (His57, Asp102, Ser195) of serine proteases. The molecule acts as a "suicide substrate" that yields a colored product upon cleavage.

Phase 1: Recognition and Binding (Michaelis Complex)

The enzyme's specificity pocket (S1 pocket ) recognizes the positively charged guanidinium group of the Arginine side chain.

-

Electrostatic Steering: The Asp189 residue at the bottom of the S1 pocket forms a salt bridge with the arginine guanidino group, anchoring the substrate.

-

Positioning: The hydrophobic Benzoyl group interacts with the S2/S3 subsites, stabilizing the complex and positioning the carbonyl carbon of the scissile amide bond (Arg-pNA) in close proximity to the nucleophilic Ser195 hydroxyl group.

Phase 2: Acylation (Chromophore Release)

This is the rate-limiting detection step in kinetic assays.

-

Nucleophilic Attack: The oxygen of Ser195 attacks the carbonyl carbon of the BAPNA amide bond.

-

Tetrahedral Intermediate: A transient oxyanion intermediate forms, stabilized by the "oxyanion hole" (backbone amides of Gly193 and Ser195).

-

Bond Cleavage: The amide bond breaks. The leaving group, p-nitroaniline (pNA) , is protonated by His57 and released.

-

Signal Generation: Free pNA is yellow and absorbs strongly at 405 nm, whereas intact BAPNA is colorless. The rate of color formation is directly proportional to enzyme activity (

).

-

Phase 3: Deacylation (Enzyme Regeneration)

-

Hydrolysis: A water molecule, activated by His57, attacks the acyl-enzyme intermediate (Benzoyl-Arg-O-Ser195).

-

Product Release: The second product, N

-Benzoyl-arginine (BA) , is released, and the free enzyme is regenerated for the next cycle.

Visualization: The Charge Relay System

The following diagram illustrates the catalytic flow from substrate binding to chromophore release.

Caption: The catalytic cycle of Trypsin with BAPNA. The release of p-Nitroaniline (Product 1) marks the measurable kinetic event.

Kinetic Analysis & Applications

Quantitative Parameters

In drug development, BAPNA is used to determine the inhibition constants (

| Parameter | Value (Approx. for Bovine Trypsin) | Significance |

| 405–410 nm | Wavelength for detection of p-nitroaniline. | |

| Extinction Coeff. ( | 8,800 M | Used to convert Absorbance/min to Units/min.[1] |

| ~0.9 - 1.0 mM | Affinity of Trypsin for the substrate. | |

| Solubility | Low in water; requires DMSO | Stock solutions must be prepared in organic solvent. |

Product Inhibition (The "Benzoyl-Arginine" Effect)

Researchers must note that the second product, N

-

Mechanism: BA retains the specific binding determinants (Benzoyl + Arginine) but lacks the scissile bond. It can re-bind to the active site, blocking fresh BAPNA molecules.

-

Experimental Impact: In prolonged assays or high substrate turnover, the accumulation of BA can artificially lower the reaction rate (deviation from linearity). Initial velocity (

) measurements are critical to avoid this artifact.

Validated Experimental Protocol (The Erlanger Method)

Objective: Determine Trypsin Activity using DL-BAPNA.

Pre-requisite: Prepare a 100 mM Tris-HCl buffer, pH 8.1, containing 20 mM CaCl

Step-by-Step Workflow

-

Substrate Preparation (Stock):

-

Dissolve 43.5 mg of N

-Benzoyl-DL-arginine p-nitroanilide HCl in 1.0 mL of DMSO (Dimethyl Sulfoxide). -

Note: Do not use water for the stock; BAPNA is sparingly soluble and will precipitate.

-

Dilute this stock 1:100 into the Tris-CaCl

buffer pre-warmed to 37°C. This is the Working Substrate Solution .

-

-

Enzyme Reaction:

-

Pipette 2.8 mL of Working Substrate Solution into a cuvette.

-

Auto-zero the spectrophotometer at 410 nm.

-

Add 0.2 mL of Enzyme Sample (Trypsin solution).

-

Mix immediately by inversion.

-

-

Data Acquisition:

-

Record

per minute for 5–10 minutes. -

Ensure the slope is linear (

). If the rate curves off, dilute the enzyme.

-

-

Calculation:

-

Where

(if volume is in mL and concentration in

-

Caption: Workflow for the standard Erlanger BAPNA assay.

References

-

Erlanger, B. F., Kokowsky, N., & Cohen, W. (1961). The preparation and properties of two new chromogenic substrates of trypsin. Archives of Biochemistry and Biophysics.

-

Somorin, O., et al. (1979). N-alpha-Benzoyl-DL-arginine-p-nitroanilide (BAPNA) as a substrate for trypsin and trypsin-like enzymes.[2] Journal of Biochemistry.

-

Cayman Chemical. (2024). Nα-Benzoyl-DL-Arginine-pNA (hydrochloride) Product Information. Cayman Chemical Product Database.

-

Sigma-Aldrich. (2024). Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride Product Specification. Sigma-Aldrich Catalog.

Technical Monograph: DL-BAPNA as a Chromogenic Substrate

Advanced Characterization and Application in Proteolytic Assays

Executive Summary

DL-BAPNA (

This guide provides a rigorous technical analysis of DL-BAPNA, moving beyond basic product sheets to address the physiochemical nuances that affect assay reproducibility. It specifically targets the "DL" racemic implications, solubility thermodynamics, and the critical dependence of extinction coefficients on pH and stopping reagents.

Part 1: Chemical Identity & Physiochemical Properties

Core Chemical Data

| Parameter | Specification |

| IUPAC Name | |

| Common Abbr. | DL-BAPNA, BAPNA, BAPA |

| CAS Number | 911-77-3 |

| Molecular Formula | |

| Molecular Weight | 434.88 g/mol |

| Physical State | White to off-white crystalline powder |

| Solubility (Primary) | Soluble in DMSO (up to 50 mg/mL); Dimethylformamide (DMF) |

| Solubility (Aqueous) | Sparingly soluble in water (<1 mg/mL); requires organic co-solvent |

The Racemic Factor (Expertise Insight)

Commercially available BAPNA is often the racemic mixture (DL -form) rather than the pure L -isomer due to cost-efficiency in synthesis.

-

Stereospecificity: Trypsin and most serine proteases are stereospecific for the L-isomer .

-

Implication: In a solution of DL-BAPNA, only 50% of the molecules are active substrates. The D-isomer is generally inert but acts as a competitive inhibitor in some specific complex environments (e.g., alginate gels), though in standard aqueous buffers it is typically treated as a non-interacting diluent.

-

Protocol Adjustment: When calculating

or substrate concentration

Part 2: Mechanistic Principles

The assay relies on the hydrolysis of the amide bond between the carboxyl group of arginine and the amino group of p-nitroaniline.

Reaction Pathway

The reaction follows Michaelis-Menten kinetics where the enzyme (

Figure 1: Proteolytic hydrolysis pathway of L-BAPNA by trypsin.[2] The release of p-nitroaniline is the rate-limiting measurement step.

Part 3: Analytical Parameters & Extinction Coefficients

The accuracy of this assay hinges entirely on the Molar Extinction Coefficient (

Wavelength Selection

-

410 nm: The standard maximum absorbance (

) for p-nitroaniline in neutral/alkaline buffers. -

405 nm: Often used in plate readers with fixed filters. The absorbance is slightly lower (~90-95% of peak), requiring a corrected

.

The "Stop Solution" Shift

Many protocols stop the reaction with 30% Acetic Acid . This shifts the pH to acidic, causing a hypsochromic shift (blue shift) in the pNA spectrum.

-

at pH 8.2 (Continuous Assay): ~8,800

- in 30% Acetic Acid (Endpoint Assay): The value can shift.

-

Trustworthiness Directive: Do not rely solely on literature values. Construct a standard curve using pure p-nitroaniline in your exact buffer/stop solution matrix to determine the precise conversion factor (OD to

mol).

Part 4: Validated Experimental Protocol (Trypsin Assay)

Reagent Preparation

Stock Solution (Critical Step):

-

Dissolve DL-BAPNA in DMSO to 40-50 mM.

-

Why: BAPNA is poorly soluble in water. Dissolving directly in buffer often leads to micro-precipitation that scatters light, causing false high OD readings.

-

-

Store at -20°C. Stable for >1 month.

Assay Buffer:

-

50 mM Tris-HCl, pH 8.2, 20 mM

.-

Why:

stabilizes Trypsin against autolysis.

-

Workflow Diagram

Figure 2: Step-by-step workflow for BAPNA-based proteolytic assay.

Calculation (Self-Validating Logic)

To calculate Enzyme Activity (Units/mL):

- : Slope of the linear portion of the curve.

- : Total reaction volume (mL).

- : Millimolar extinction coefficient (Use 8.8 for pH 8.2 at 410nm, or derived value).

- : Pathlength (1 cm for cuvettes; ~0.6 cm for 200µL in 96-well plate).

- : Volume of enzyme added (mL).

Part 5: Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Cloudy Reaction Mix | BAPNA precipitation ("crashing out"). | Ensure DMSO concentration in final mix is <10%. Warm buffer to 25°C before adding substrate. |

| High Background (Blank) | Spontaneous hydrolysis of BAPNA. | BAPNA degrades at high pH (>9.0) or if stored in aqueous solution. Prepare working solution fresh daily. |

| Non-Linear Kinetics | Substrate depletion or Enzyme Autolysis. | Use |

| Low Signal | Using DL-BAPNA mass as L-BAPNA. | Remember only 50% of DL-BAPNA is active. Increase concentration if |

References

-

Sigma-Aldrich. (n.d.). Enzymatic Assay of Trypsin using BAPNA. Retrieved from

-

Erlanger, B. F., Kokowsky, N., & Cohen, W. (1961). The preparation and properties of two new chromogenic substrates of trypsin. Archives of Biochemistry and Biophysics. Link

-

Lottenberg, R., & Jackson, C. M. (1983).[4][5] Solution composition dependent variation in extinction coefficients for p-nitroaniline. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology. Link

-

BenchChem. (2025). Application Notes and Protocols for the Spectrophotometric Measurement of p-Nitroaniline Release. Link

Sources

- 1. scientificlabs.ie [scientificlabs.ie]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and purification of Nalpha-Benzoyl-DL-arginine hydrochloride

An In-Depth Technical Guide to the Synthesis and Purification of Nα-Benzoyl-DL-arginine Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical synthesis, purification, and analytical characterization of Nα-Benzoyl-DL-arginine hydrochloride. The methodologies detailed herein are grounded in established chemical principles and are designed to provide researchers, scientists, and drug development professionals with a robust framework for producing this important arginine derivative.

Foundational Principles and Strategic Overview

Nα-Benzoyl-DL-arginine hydrochloride is a derivative of the amino acid arginine, where the alpha-amino group is protected by a benzoyl group. This modification is crucial in various applications, including its use as a substrate for proteolytic enzymes like trypsin.[1][2] The synthesis and subsequent purification are critical steps that dictate the final product's quality, purity, and suitability for downstream applications.

Our approach is centered on a classic and reliable method for N-acylation: the Schotten-Baumann reaction. This is followed by a meticulous purification strategy primarily involving recrystallization, a technique that leverages solubility differences to achieve high purity.

Synthesis via Schotten-Baumann Benzoylation

The core of the synthesis lies in the benzoylation of the α-amino group of DL-arginine. The Schotten-Baumann reaction is exceptionally well-suited for this purpose, as it is typically conducted in a biphasic system (aqueous/organic) under basic conditions, which facilitates the reaction between an amine and an acid chloride.[3][4]

The Underlying Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The primary amino group of arginine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of benzoyl chloride. A base, typically sodium hydroxide, serves two critical functions: it neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction equilibrium towards product formation, and it helps maintain the amine in its deprotonated, nucleophilic state.[3][5]

Experimental Workflow: Synthesis

The following diagram outlines the key stages of the synthesis process.

Caption: High-level workflow for the synthesis of Nα-Benzoyl-DL-arginine HCl.

Detailed Synthesis Protocol

-

Preparation : In a flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve DL-arginine in an aqueous solution of sodium hydroxide (e.g., 1-2 M). The molar ratio of NaOH should be sufficient to neutralize the starting arginine hydrochloride (if used) and the HCl generated during the reaction.

-

Reaction : While vigorously stirring the chilled arginine solution, slowly add benzoyl chloride in a dropwise manner. The temperature should be maintained between 0 and 5 °C throughout the addition. The slow addition and low temperature are crucial to control the exothermic reaction and minimize hydrolysis of the benzoyl chloride.

-

Stirring : After the addition is complete, allow the mixture to stir for an additional 1-2 hours at low temperature, followed by stirring at room temperature for another hour to ensure the reaction goes to completion.

-

Precipitation : Carefully acidify the reaction mixture with concentrated hydrochloric acid until the pH is acidic (pH 2-3). This step protonates the carboxylate and guanidinium groups and causes the Nα-Benzoyl-DL-arginine hydrochloride to precipitate out of the solution as a white solid.

-

Isolation : Collect the crude product by vacuum filtration. Wash the filter cake with a small amount of ice-cold water to remove residual salts and impurities. The product should then be dried under vacuum.

Purification: Achieving Analytical Grade Purity

The crude product, while primarily the desired compound, will contain unreacted starting materials and byproducts. Recrystallization is a highly effective method for purifying crystalline solids.[6] The principle is to dissolve the impure compound in a suitable solvent at an elevated temperature and then allow it to cool slowly. The desired compound will crystallize out in a purer form, while the impurities remain dissolved in the mother liquor.[6]

Solvent Selection Rationale

The choice of solvent is paramount for successful recrystallization. An ideal solvent should:

-

Dissolve the compound sparingly or not at all at room temperature.

-

Dissolve the compound completely at an elevated temperature (near the solvent's boiling point).

-

Not react with the compound.

-

Be sufficiently volatile to be easily removed from the purified crystals.

For arginine derivatives, polar solvents and mixtures are often effective.[7][8] A common choice is a mixture of ethanol and water or isopropanol.[8]

Experimental Workflow: Purification

The following diagram illustrates the purification process via recrystallization.

Caption: Step-by-step workflow for the purification by recrystallization.

Detailed Recrystallization Protocol

-

Dissolution : Place the crude Nα-Benzoyl-DL-arginine hydrochloride in an Erlenmeyer flask. Add a minimal amount of the chosen solvent system (e.g., 80% ethanol). Heat the mixture gently with stirring until the solid completely dissolves.[6]

-

Decolorization (if necessary) : If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot gravity filtration.

-

Crystallization : Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of the crystals.[6]

-

Collection and Drying : Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals thoroughly under vacuum to remove any residual solvent.

Analytical Characterization and Quality Control

To validate the identity and purity of the synthesized Nα-Benzoyl-DL-arginine hydrochloride, a suite of analytical techniques should be employed.

| Analytical Technique | Parameter | Expected Result/Specification |

| Melting Point | Purity Indicator | A sharp melting point range consistent with literature values. |

| FTIR Spectroscopy | Functional Groups | Presence of characteristic peaks for N-H, C=O (amide and carboxylic acid), and aromatic C-H bonds.[9] |

| ¹H NMR Spectroscopy | Chemical Structure | Peaks corresponding to the protons of the benzoyl group, the arginine backbone, and the guanidinium group with appropriate chemical shifts and integrations. |

| HPLC | Purity Assessment | A single major peak indicating high purity (e.g., >98%).[10] |

Conclusion

The synthesis of Nα-Benzoyl-DL-arginine hydrochloride via the Schotten-Baumann reaction, followed by purification through recrystallization, is a robust and reliable method for obtaining this compound in high purity. Careful control of reaction conditions, particularly temperature and pH, is critical for maximizing yield and minimizing side reactions. The subsequent recrystallization step, when performed with a carefully selected solvent system and slow cooling, effectively removes process-related impurities. The final product's identity and purity must be rigorously confirmed using standard analytical techniques to ensure its suitability for research and development applications.

References

- CN104151204A - Synthesis method of N-Alpha-benzoyl-DL-arginine paranitroaniline hydrochloride.

-

Effective elution of antibodies by arginine and arginine derivatives in affinity column chromatography . PubMed. [Link]

-

Application of arginine as an efficient eluent in cation exchange chromatographic purification of a PEGylated peptide . PubMed. [Link]

-

Improved performance of column chromatography by arginine: dye-affinity chromatography . PubMed. [Link]

- JPH0623143B2 - Arginine separation and purification method.

-

Purification of Arginine by Ion-Exchange Chromatographic from Cottonseed De-Oiled Cake . SSRN. [Link]

-

Schotten Baumann Reaction . BYJU'S. [Link]

- CN102875420B - L-arginine compound crystal and preparation method thereof.

-

Schotten-Baumann Reaction . Cambridge University Press. [Link]

-

Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride Product Number B4875 Storage Temperature . ResearchGate. [Link]

-

Schotten–Baumann reaction . Wikipedia. [Link]

-

Is the Schotten-Baumann reaction the same as benzoylation? . Quora. [Link]

-

Control and optimization of recrystallization process of L-arginine . ResearchGate. [Link]

-

Nalpha-Benzoyl-DL-arginine 4-n | B4875-5G | SIGMA-ALDRICH | SLS Ireland . Scientific Laboratory Supplies. [Link]

-

Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples . Vedantu. [Link]

-

How can I recrystallize an amino acid derivative? . ResearchGate. [Link]

-

Recrystallization . YouTube. [Link]

-

N-alpha-Benzoyl-DL-arginine-p-nitroanilide hydrochloride | C19H23ClN6O4 | CID 2724371 . PubChem. [Link]

-

Arginine effects on crystallization? . ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scientificlabs.ie [scientificlabs.ie]

- 3. byjus.com [byjus.com]

- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 5. quora.com [quora.com]

- 6. m.youtube.com [m.youtube.com]

- 7. CN102875420B - L-arginine compound crystal and preparation method thereof - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. N-alpha-Benzoyl-DL-arginine-p-nitroanilide hydrochloride | C19H23ClN6O4 | CID 2724371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 227740010 [thermofisher.com]

Nα-Benzoyl-DL-arginine Hydrochloride: A Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Nα-Benzoyl-DL-arginine hydrochloride, a key biochemical reagent. Designed for researchers, scientists, and drug development professionals, this document delves into the core molecular properties, applications, and methodologies associated with this compound, emphasizing scientific integrity and practical insights.

Core Molecular Profile

Nα-Benzoyl-DL-arginine hydrochloride is a derivative of the amino acid arginine, where the alpha-amino group is protected by a benzoyl group. This modification is crucial for its utility in various biochemical applications. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

A summary of its key molecular and chemical identifiers is presented below:

| Identifier | Value | Source |

| Molecular Formula | C₁₃H₁₈N₄O₃ • HCl | [1] |

| Molecular Weight | 314.77 g/mol | Derived from base molecule MW of 278.31[1][2][3] + HCl |

| CAS Number | 125652-40-6 | [1] |

| PubChem CID | 18956410 | [1] |

Scientific and Industrial Applications

Nα-Benzoyl-DL-arginine hydrochloride's unique structure makes it a valuable tool in several research and development areas. Its primary applications stem from its role as a protected amino acid derivative.

Peptide Synthesis

In the intricate process of peptide synthesis, protecting reactive functional groups is paramount to ensure the correct amino acid sequence. The benzoyl group on Nα-Benzoyl-DL-arginine hydrochloride serves as a robust protecting group for the α-amino group of arginine. This prevents unwanted side reactions during the coupling of subsequent amino acids in the growing peptide chain.[4] The hydrochloride salt improves its handling and solubility in the solvents typically used in solid-phase or solution-phase peptide synthesis.

The choice of a benzoyl protecting group is dictated by its stability under various reaction conditions and the availability of specific deprotection methods that do not compromise the integrity of the newly formed peptide.

Experimental Workflow: Utilization in Peptide Synthesis

The following diagram illustrates a simplified workflow for the incorporation of Nα-Benzoyl-DL-arginine hydrochloride into a peptide chain.

Caption: Simplified workflow for incorporating Nα-Benzoyl-DL-arginine HCl in peptide synthesis.

Drug Formulation and Development

Researchers in pharmaceuticals leverage the properties of Nα-Benzoyl-DL-arginine hydrochloride in drug formulation.[4][5] Its structure can be incorporated into larger drug molecules to potentially enhance their stability, solubility, and bioavailability.[4] The arginine moiety can play a role in drug targeting and cellular uptake, while the benzoyl group can influence the molecule's lipophilicity and interaction with biological membranes.

Distinction from Chromogenic Substrates

It is critical to distinguish Nα-Benzoyl-DL-arginine hydrochloride from its more complex derivatives, such as Nα-Benzoyl-DL-arginine-p-nitroanilide hydrochloride (BAPNA). BAPNA and similar compounds are chromogenic substrates used in enzyme assays.[6][7][8] In these molecules, the p-nitroanilide group is cleaved by proteases like trypsin, releasing a yellow-colored product that can be quantified spectrophotometrically.[6][8] While related in their core structure, their applications are fundamentally different. Nα-Benzoyl-DL-arginine hydrochloride is a building block, whereas BAPNA is a tool for measuring enzyme activity.

Methodologies

Handling and Storage

-

Storage: Store in a cool, dry, and well-ventilated area. For long-term stability, storage at -20°C is recommended.

-

Solubility: The hydrochloride salt is generally soluble in water and polar organic solvents like dimethyl sulfoxide (DMSO).

Experimental Protocol: General Coupling Procedure in Peptide Synthesis

This is a generalized protocol and may require optimization based on the specific peptide sequence and synthesis strategy.

-

Resin Preparation: Start with a deprotected amino acid bound to a solid support (resin).

-

Activation: Dissolve Nα-Benzoyl-DL-arginine hydrochloride and a suitable activating agent (e.g., HBTU, HATU) in an appropriate solvent (e.g., DMF, NMP). Add a base (e.g., DIPEA) to neutralize the hydrochloride and facilitate the reaction.

-

Coupling: Add the activated Nα-Benzoyl-DL-arginine solution to the resin. Allow the reaction to proceed for a specified time (typically 1-2 hours) at room temperature with gentle agitation.

-

Washing: After the coupling reaction is complete, wash the resin extensively with the synthesis solvent to remove unreacted reagents and byproducts.

-

Confirmation of Coupling: Perform a qualitative test (e.g., ninhydrin test) to confirm the completion of the coupling reaction.

-

Chain Elongation: Proceed to the deprotection of the newly added benzoyl-arginine's protecting group (if applicable to the overall strategy) or the N-terminus of the next amino acid to be added.

Conclusion

Nα-Benzoyl-DL-arginine hydrochloride is a fundamental reagent for scientists and professionals in the fields of biochemistry and drug development. Its role as a protected amino acid is crucial for the controlled and efficient synthesis of peptides. A clear understanding of its molecular properties and a distinction from its chromogenic counterparts are essential for its effective application in research and development.

References

-

Yorlab. Nalpha-Benzoyl-Dl-Arginine 4. [Link]

-

LabSolutions. Nalpha-Benzoyl-DL-arginine hydrochloride. [Link]

-

PubChem. N-alpha-Benzoyl-DL-arginine-p-nitroanilide hydrochloride. [Link]

-

PubChem. N-alpha-Benzoyl-L-arginine ethyl ester hydrochloride. [Link]

-

PubChem. Benzoyl-L-arginine. [Link]

-

SLS Ireland. Nalpha-Benzoyl-DL-arginine 4-n. [Link]

-

PubChem. N-Benzoyl-D-arginine. [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. Benzoyl-L-arginine | C13H18N4O3 | CID 97369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Benzoyl-D-arginine | C13H18N4O3 | CID 656500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. caymanchem.com [caymanchem.com]

- 7. N-Benzoyl-DL-arginine-4-nitroanilide hydrochloride | 911-77-3 [chemicalbook.com]

- 8. N-alpha-Benzoyl-L-arginine ethyl ester hydrochloride | C15H23ClN4O3 | CID 2723604 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility Characteristics of Nα-Benzoyl-DL-arginine Hydrochloride in Aqueous and Organic Solvents

Abstract: This technical guide provides an in-depth analysis of the solubility of Nα-Benzoyl-DL-arginine hydrochloride, a key derivative of the amino acid arginine used in various biochemical and pharmaceutical research applications. Recognizing the scarcity of direct, published solubility data for this specific compound, this document synthesizes information from foundational chemical principles and data from structurally related analogs. We present a detailed examination of the physicochemical properties influencing its solubility in dimethyl sulfoxide (DMSO) and water. The core of this guide is a comprehensive, field-proven experimental protocol for researchers to accurately determine solubility in their own laboratory settings. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in solution to ensure experimental reproducibility and success.

Physicochemical Profile of Nα-Benzoyl-DL-arginine Hydrochloride

A molecule's solubility is intrinsically linked to its structure. Nα-Benzoyl-DL-arginine hydrochloride (MW: 314.79 g/mol ) is a multifaceted compound whose behavior in solution is governed by the interplay of its distinct chemical moieties.

-

Arginine Backbone: The core structure is the amino acid arginine, which possesses a highly basic guanidinium group. In the hydrochloride salt form, this group is protonated, carrying a positive charge that is delocalized over several nitrogen atoms. This charged, polar group is the primary driver of aqueous solubility.

-

α-Amino and Carboxyl Groups: These classic amino acid functional groups can exist in various protonation states depending on the pH of the solution, contributing to the molecule's overall polarity and potential for hydrogen bonding.

-

Benzoyl Group: The N-terminal α-amino group is acylated with a benzoyl group. This aromatic, nonpolar moiety introduces significant hydrophobicity, which tends to decrease solubility in aqueous media but enhance it in organic solvents.

-

Stereochemistry (DL Mixture): As a DL-racemic mixture, the solid-state packing in the crystal lattice may differ from that of the pure L- or D-enantiomers, which can influence the energy required to dissolve the solid and thus affect its measured solubility.

The molecule's zwitterionic potential, combined with its hydrophobic benzoyl ring, creates a complex solubility profile that is highly dependent on the chosen solvent system.

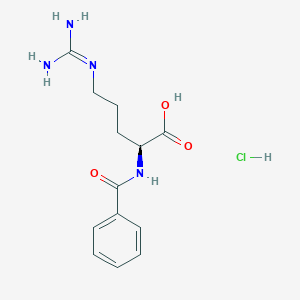

Caption: Structure of Nα-Benzoyl-DL-arginine Hydrochloride.

Solubility Profile and Considerations

Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a powerful, polar aprotic solvent capable of disrupting intermolecular forces in both polar and nonpolar molecules.

-

Mechanism of Solubilization: The benzoyl group's aromatic ring and the aliphatic chain of the arginine side-chain will be readily solvated by the methyl groups of DMSO. Simultaneously, the sulfoxide group's highly polar nature will effectively solvate the charged guanidinium hydrochloride and the carboxyl group.

-

Expected Solubility: High solubility is anticipated. While direct data is unavailable, structurally related compounds provide a useful, albeit imperfect, reference. For example, Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA), which contains an additional bulky, hydrophobic p-nitroanilide group, is reported to be soluble in DMSO at concentrations as high as 50 mg/mL.[1][2][3] Given that Nα-Benzoyl-DL-arginine hydrochloride is smaller and lacks this large hydrophobic moiety, its solubility in DMSO is expected to be substantial, likely in a similar or greater range. Stock solutions stored at -20°C are generally stable, but it is best practice to prepare fresh solutions for sensitive applications.[3][4]

Solubility in Water and Aqueous Buffers

Aqueous solubility is more complex due to the compound's amphipathic nature and the influence of pH.

-

Mechanism of Solubilization: The dominant factor promoting water solubility is the guanidinium hydrochloride salt. The charged guanidinium group is an excellent hydrogen bond donor and readily interacts with water molecules. The hydrochloride salt form is generally much more water-soluble than the free base form of arginine derivatives.[5]

-

Limiting Factors: The hydrophobic benzoyl group actively opposes aqueous solvation, reducing overall solubility compared to unmodified arginine hydrochloride. At certain pH values, intermolecular aggregation driven by hydrophobic interactions between benzoyl groups can occur, leading to precipitation.

-

Influence of pH: The pH of the aqueous medium is a critical determinant of solubility.

-

Acidic pH (pH 1-6): The guanidinium group (pKa ~12.5) remains fully protonated and positively charged. The carboxylic acid group (pKa ~2.2) will be largely protonated at the lower end of this range and deprotonated at the higher end. The molecule will carry a net positive charge, which generally promotes solubility.

-

Neutral pH (pH ~7): The guanidinium group is positively charged, and the carboxyl group is negatively charged, forming a zwitterion. This is often a region of high solubility for amino acid derivatives.

-

Basic pH (pH > 9): As the pH increases significantly, the α-amino group (pKa ~9.1) will begin to deprotonate. While the guanidinium group remains charged, changes in overall molecular charge and hydrogen bonding potential can affect solubility.

-

-

Expected Solubility: The compound is expected to be soluble in water, but likely to a lesser extent than in DMSO. Reports for the related but more hydrophobic compound DL-BAPNA describe it as "sparingly soluble in aqueous buffers".[6] Another source notes that dilute solutions of DL-BAPNA (<1 mg/mL) can be prepared directly in water.[3] It is a common and recommended practice to first dissolve compounds of this type in a minimal amount of DMSO and then dilute with the aqueous buffer of choice to achieve the desired final concentration, ensuring the final DMSO concentration is compatible with the experimental system.[6]

Comparative Solubility Data of Nα-Benzoyl-DL-arginine-p-nitroanilide hydrochloride (DL-BAPNA)

For contextual reference, the table below summarizes the reported solubility of the related analog, DL-BAPNA (CAS 911-77-3).

Disclaimer: The following data is for a different chemical entity. The p-nitroanilide group significantly increases hydrophobicity and molecular weight (434.88 g/mol ). This data should NOT be used as a direct substitute for Nα-Benzoyl-DL-arginine hydrochloride but serves as a qualitative guide.

| Solvent System | Reported Solubility (approx.) | Source(s) |

| DMSO | 10 - 50 mg/mL | [1][2][3][6][7][8] |

| DMF | 1 - 50 mg/mL | [2][6][7][8] |

| Water / Aqueous Buffer | Sparingly soluble; < 1 mg/mL | [3][6] |

| 1:8 DMSO:PBS (pH 7.2) | 0.11 mg/mL | [6][7] |

Experimental Protocol: Solubility Determination via the Shake-Flask Method

This protocol provides a reliable, standardized workflow for determining the equilibrium solubility of Nα-Benzoyl-DL-arginine hydrochloride. The principle involves generating a saturated solution by agitating an excess of the solid solute in the solvent for a sufficient period to reach equilibrium.

Objective

To quantify the equilibrium solubility of Nα-Benzoyl-DL-arginine hydrochloride in a selected solvent (e.g., deionized water, phosphate-buffered saline pH 7.4, or DMSO) at a controlled temperature.

Materials

-

Nα-Benzoyl-DL-arginine hydrochloride (solid powder)

-

Solvent of choice (e.g., DMSO, deionized water)

-

Analytical balance (4-decimal place)

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Orbital shaker or rotator with temperature control

-

Centrifuge capable of handling vials

-

Syringes and syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Calibrated pipettes

-

Volumetric flasks

-

Quantification instrument (e.g., UV-Vis Spectrophotometer or HPLC-UV)

Workflow Diagram

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. trypsin substrate, chromogenic, elastase substrate, ≥98%, powder | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. N-Benzoyl-DL-arginine-4-nitroanilide hydrochloride | 911-77-3 [chemicalbook.com]

Role of Nalpha-Benzoyl-DL-arginine hydrochloride in enzyme kinetics studies

Technical Guide: The Role of -Benzoyl-DL-arginine Hydrochloride in Enzyme Kinetics

Executive Summary & Chemical Distinction

Target Molecule:

In the field of enzyme kinetics, precise nomenclature is critical. Researchers often encounter confusion between the free acid form (

-

The Substrate (BAPNA/BAEE): Modified at the C-terminus (amide or ester bond).[] Used to measure enzyme activity (

, -

The Free Acid (Bz-Arg-OH): The specific subject of this guide. It is the product of the hydrolysis of the above substrates. In kinetics, it serves as a competitive inhibitor to determine the active site's affinity for the product (

) and to map the S1 binding pocket specificity.

This guide details the application of

Mechanistic Role in Enzyme Kinetics

Competitive Inhibition & Product Release

In Trypsin-catalyzed reactions, the enzyme hydrolyzes the peptide/ester bond of a substrate (e.g., BAPNA).[] The reaction yields two products:

-

Leaving Group:

-Nitroaniline (chromogenic) or Ethanol. -

Carboxylate Product:

-Benzoyl-L-arginine (Bz-Arg-OH).[2]

When

Stereospecificity of the DL-Racemate

The "DL" designation indicates a racemic mixture of enantiomers. Trypsin is highly stereospecific for L-isomers.

-

L-Isomer: Acts as the true product inhibitor. It binds with high affinity to the active site.

-

D-Isomer: Although not a substrate for hydrolysis, the D-isomer can still bind to the active site (often with different affinity), acting as a purely competitive inhibitor.

-

Implication: When using the DL-mixture to determine

, the observed inhibition is a composite of both isomers binding. For precise thermodynamic mapping, pure L- or D- isomers are preferred, but the DL-mixture is a cost-effective standard for establishing baseline inhibition constants.

Visualization of Kinetic Pathways

The following diagram illustrates the relationship between the substrate (BAPNA), the enzyme (Trypsin), and the role of

Caption: Kinetic pathway showing Trypsin hydrolysis of BAPNA and the competitive inhibition loop formed by the accumulation or addition of Bz-DL-Arg-OH.

Experimental Protocols

Protocol A: Determination of Inhibition Constant ( )

Objective: Calculate the

Reagents:

-

Buffer: 50 mM Tris-HCl, 20 mM CaCl

, pH 8.2. -

Enzyme: Trypsin (bovine pancreatic), 1 mg/mL in 1 mM HCl.

-

Substrate: BAPNA (Benzoyl-DL-arginine-

-nitroanilide), 10 mM stock in DMSO. -

Inhibitor:

-Benzoyl-DL-arginine hydrochloride, prepared at 0, 5, 10, and 20 mM in Buffer.

Workflow:

-

Preparation: Prepare a series of reaction cuvettes containing varying concentrations of Substrate [S] (e.g., 0.1, 0.2, 0.5, 1.0 mM).

-

Inhibitor Addition: For each [S], prepare duplicate sets with fixed concentrations of Inhibitor [I] (0 mM, 5 mM, 10 mM).

-

Initiation: Add Trypsin to initiate the reaction.

-

Measurement: Monitor absorbance at 410 nm for 3–5 minutes at 25°C. The slope of the linear portion (

) represents the initial velocity (

Data Analysis (Dixon Plot):

-

Plot

(y-axis) vs. Inhibitor Concentration -

Create separate lines for each Substrate concentration

. -

Interpretation: For competitive inhibition, the lines will intersect in the second quadrant (above the negative x-axis). The x-coordinate of the intersection point equals

.

Protocol B: Standard Activity Assay (If BAPNA was intended)

Note: If your intent was to measure enzyme activity rather than inhibition, you likely require the substrate form (BAPNA), not the free acid.

-

Substrate: 1 mM BAPNA in Tris-Ca buffer.

-

Reaction: Mix 2.9 mL Substrate + 0.1 mL Enzyme.

-

Detection: Measure

(Extinction coefficient -

Calculation:

Data Presentation & Analysis

Summary of Kinetic Parameters

| Parameter | Definition | Role of Bz-DL-Arg-OH | Experimental Outcome |

| Michaelis Constant | None (acts as Inhibitor) | Apparent | |

| Max Velocity | None | ||

| Inhibition Constant | Primary Analyte | Quantifies affinity of Bz-DL-Arg-OH for the active site. | |

| Half-max Inhibitory Conc. | Titrant | Concentration of Bz-DL-Arg-OH reducing velocity by 50%. |

Workflow Diagram: Determination

Caption: Step-by-step workflow for determining the inhibition constant (

References

-

Erlanger, B. F., Kokowsky, N., & Cohen, W. (1961).[3][4] The preparation and properties of two new chromogenic substrates of trypsin. Archives of Biochemistry and Biophysics, 95(2), 271-278.[4][5]

-

Schwert, G. W., Neurath, H., Kaufman, S., & Snoke, J. E. (1948). The specific esterase activity of trypsin.[6] Journal of Biological Chemistry, 172(1), 221-239.

- Segel, I. H. (1975). Enzyme Kinetics: Behavior and Analysis of Rapid Equilibrium and Steady-State Enzyme Systems. Wiley-Interscience. (Standard reference for Dixon plots and product inhibition).

- Sommerhoff, C. P., et al. (1992). Product inhibition of serine proteases: The role of the P1 residue. Biological Chemistry Hoppe-Seyler, 373, 395.

Sources

- 2. ajcsd.org [ajcsd.org]

- 3. B. F. Erlanger, N. Kokowsky and W. Cohen, “The Preparation and Properties of Two New Chromogenic Substrates of Trypsin,” Archives of Biochemistry and Biophysics, Vol. 95, No. 2, 1961, pp. 271-278.doi10.1016/0003-9861(61)90145-X - References - Scientific Research Publishing [scirp.org]

- 4. SciELO Argentina - www.scielo.org.ar [scielo.org.ar]

- 5. abs.bibl.u-szeged.hu [abs.bibl.u-szeged.hu]

- 6. semanticscholar.org [semanticscholar.org]

The Advent and Evolution of Nα-Benzoyl-DL-arginine Hydrochloride: A Cornerstone Substrate in Protease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Since its emergence in the mid-20th century, Nα-Benzoyl-DL-arginine hydrochloride and its derivatives have become indispensable tools in the field of biochemistry and drug discovery. This guide provides a comprehensive overview of the discovery, history, and application of these synthetic substrates, with a primary focus on Nα-Benzoyl-L-arginine p-nitroanilide (L-BAPNA) and Nα-Benzoyl-L-arginine ethyl ester (BAEE). We will delve into the foundational principles of their use in protease activity assays, provide detailed, field-proven protocols for trypsin and papain, and explore the biochemical rationale behind experimental design. This document serves as a technical resource for both seasoned researchers and those new to the application of chromogenic and non-protein substrates in enzymology.

A Historical Perspective: The Dawn of Chromogenic Protease Assays

The quest for simple, reliable, and quantitative methods to measure proteolytic enzyme activity led to the development of synthetic substrates. Early assays relied on cumbersome methods, such as measuring changes in viscosity of protein solutions. The breakthrough came with the design of small synthetic molecules that mimicked the natural substrates of proteases and released a readily detectable product upon cleavage.

The use of Nα-Benzoyl-arginine derivatives as trypsin substrates can be traced back to the late 1950s. A notable early contribution was the work of Riedel and Wünsch in 1959, who utilized Nα-Benzoyl-arginine-β-naphthylamide for the colorimetric determination of trypsin. This laid the groundwork for a new class of synthetic substrates.

A pivotal moment in the history of these substrates was the synthesis of Nα-Benzoyl-arginine-p-nitroanilide (BAPNA). While the DL-racemic mixture was used in early studies, the synthesis of the optically active L-form of BAPNA by Nishi, Tokura, and Noguchi in 1970 was a significant advancement, as proteases typically exhibit stereospecificity for L-amino acids.[1][2] This development provided researchers with a more specific and efficient substrate for enzymes like trypsin and papain. The principle was elegantly simple: the protease cleaves the amide bond between arginine and p-nitroaniline, releasing the yellow-colored p-nitroaniline, which can be easily quantified spectrophotometrically.[3] This chromogenic substrate technology, which gained significant traction in the early 1970s, revolutionized enzyme kinetics and inhibitor screening, particularly in the study of blood coagulation and fibrinolysis.

The Chemistry of a Versatile Substrate: Synthesis and Properties

The core structure of these substrates consists of an arginine residue, whose carboxyl group is linked to a leaving group (e.g., p-nitroaniline, an ethyl ester, or β-naphthylamide). The α-amino group of the arginine is protected by a benzoyl group. This design specifically targets proteases like trypsin, which preferentially cleave peptide bonds on the carboxyl side of basic amino acids such as arginine and lysine.[]

The synthesis of Nα-Benzoyl-L-arginine-p-nitroanilide (L-BAPNA) typically involves a multi-step process. One common route begins with the protection of the α-amino and guanidino groups of L-arginine. This is followed by the coupling of the protected arginine to p-nitroaniline and subsequent deprotection steps to yield the final product.[1][2] For instance, Nα-carbobenzyloxy-Nω-nitro-L-arginine can be reacted with p-nitrophenyl isocyanate, followed by decarbobenzyloxylation, benzoylation, and removal of the nitro group to yield L-BAPNA.[1][2]

Similarly, the synthesis of Nα-Benzoyl-L-arginine ethyl ester (BAEE) involves the esterification of the carboxyl group of benzoyl-L-arginine with ethanol.[5] These synthetic routes have been refined over the years to improve yield and purity, making these substrates widely available for research.

The Principle of Protease Activity Measurement

The utility of Nα-Benzoyl-arginine derivatives lies in their ability to act as reporters of enzyme activity. The general mechanism involves the enzymatic hydrolysis of the substrate at the arginine's carboxyl-terminal linkage.

Figure 1: General workflow for a chromogenic protease assay using BAPNA.

For chromogenic substrates like BAPNA, the released p-nitroaniline has a distinct absorbance maximum around 405-410 nm.[3] The rate of increase in absorbance at this wavelength is directly proportional to the enzyme's activity under the given conditions.

For non-protein substrates like BAEE, the hydrolysis of the ester bond releases ethanol and Nα-Benzoyl-L-arginine. The formation of the carboxylate group of Nα-Benzoyl-L-arginine results in a decrease in pH, which can be monitored using a pH-stat/autotitrator, or by a change in absorbance in the UV range (~253 nm).[6]

Field-Proven Protocols and Methodologies

The following protocols are presented as a guide for researchers. It is crucial to optimize these conditions for specific experimental setups.

Trypsin Activity Assay using Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA)

This spectrophotometric assay provides a rapid and sensitive measurement of trypsin activity.

Rationale for Experimental Choices:

-

pH 8.2: Trypsin exhibits optimal activity in a slightly alkaline environment, mimicking the conditions of the small intestine where it functions.

-

Calcium Chloride (CaCl₂): Calcium ions are essential for the stability and optimal activity of trypsin.[7][8] They bind to a specific calcium-binding loop, which prevents autolysis (self-digestion) and maintains the enzyme's active conformation, especially at elevated temperatures.[9][10]

-

Temperature (25°C or 37°C): The assay can be performed at room temperature (25°C) for convenience or at 37°C to better simulate physiological conditions. Higher temperatures increase the reaction rate but can also lead to faster enzyme denaturation if not properly stabilized with calcium.[9]

Materials:

-

Trypsin Assay Buffer: 100 mM Tris-HCl, 20 mM CaCl₂, pH 8.2.

-

BAPNA Stock Solution: 60 mM Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride in DMSO. Store at -20°C, protected from light.[11]

-

BAPNA Working Solution: Freshly dilute the stock solution in the Trypsin Assay Buffer to the desired final concentration (e.g., 1 mM).

-

Trypsin Solution: Prepare a stock solution of trypsin in 1 mM HCl (pH 3.0) to maintain stability. Dilute to the working concentration in Trypsin Assay Buffer immediately before use.

-

Stop Solution: 30% (v/v) acetic acid.

-

96-well microplate or cuvettes.

-

Spectrophotometer capable of reading absorbance at 405 nm.

Step-by-Step Protocol:

-

Prepare Reagents: Bring all reagents to the assay temperature (25°C or 37°C).

-

Set up the Reaction: In a microplate well or cuvette, add the components in the following order:

-

Trypsin Assay Buffer to bring the final volume to 200 µL.

-

Sample containing trypsin (e.g., 20 µL).

-

-

Pre-incubate: Incubate the mixture for 5 minutes at the assay temperature to allow the temperature to equilibrate.

-

Initiate the Reaction: Add the BAPNA Working Solution (e.g., 20 µL) to each well to start the reaction. Mix gently.

-

Monitor Absorbance: Immediately begin reading the absorbance at 405 nm every minute for 10-15 minutes using a spectrophotometer.

-

Calculate Activity: Determine the rate of change in absorbance per minute (ΔA₄₀₅/min) from the linear portion of the curve. Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) of p-nitroaniline is approximately 10,500 M⁻¹cm⁻¹.

Data Summary:

| Parameter | Value | Reference |

| Optimal pH | ~8.0 | [12] |

| Wavelength (λmax) for pNA | 405-410 nm | [3] |

| Km for Trypsin (BAPNA) | 0.12 - 1.62 mM | [12][13][14] |

| Molar Extinction Coefficient (ε) of pNA | ~10,500 M⁻¹cm⁻¹ | N/A |

Figure 2: Workflow for the Trypsin Activity Assay using BAPNA.

Papain Activity Assay using Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA)

This assay measures the activity of the cysteine protease papain.

Rationale for Experimental Choices:

-

pH 6.8: Papain functions optimally in a slightly acidic to neutral pH range.

-

Cysteine or DTT (Dithiothreitol): Papain is a cysteine protease, and its catalytic activity depends on a free sulfhydryl group in its active site Cys-25.[[“]] This residue can be easily oxidized, leading to inactivation. Reducing agents like L-cysteine or DTT are included in the assay buffer to maintain the active-site cysteine in its reduced, active state.[16]

-

EDTA (Ethylenediaminetetraacetic Acid): EDTA is a chelating agent that sequesters heavy metal ions. These ions can inhibit papain activity by binding to the active site sulfhydryl group. EDTA is included to prevent this inhibition.[16]

Materials:

-

Papain Assay Buffer: 100 mM Phosphate buffer containing 2.5 mM DTT and 1 mM EDTA, pH 6.8.[16]

-

BAPNA Stock Solution: 10 mM Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride in DMSO.[16]

-

Papain Solution: Prepare a stock solution of papain and dilute to the working concentration in the Papain Assay Buffer immediately before use.

-

Stop Solution: 50% (v/v) acetic acid.[16]

-

96-well microplate or cuvettes.

-

Spectrophotometer capable of reading absorbance at 410 nm.

Step-by-Step Protocol:

-

Prepare Reagents: Bring all reagents to the assay temperature (e.g., 37°C).

-

Activate Papain: Pre-incubate the diluted papain solution in the Papain Assay Buffer for 15 minutes at 37°C to ensure full activation of the enzyme.[16]

-

Set up the Reaction: In a microplate well, add the activated papain solution.

-

Initiate the Reaction: Add the BAPNA stock solution to start the reaction. Mix gently.

-

Incubate: Incubate the reaction mixture for 15 minutes at 37°C.[16]

-

Stop the Reaction: Add the Stop Solution to each well to terminate the enzymatic reaction.

-

Read Absorbance: Read the final absorbance at 410 nm.

-

Calculate Activity: A standard curve using known concentrations of p-nitroaniline should be prepared to convert absorbance values to the amount of product formed.

Figure 3: Workflow for the Papain Activity Assay (End-point).

Conclusion and Future Perspectives

Nα-Benzoyl-DL-arginine hydrochloride and its derivatives have a rich history and continue to be fundamentally important in protease research. Their simplicity, reliability, and adaptability have made them staples in academic and industrial laboratories for everything from basic enzyme characterization to high-throughput screening of potential drug candidates. While more complex and sensitive fluorogenic and peptide-based substrates have been developed, the foundational role of these classic chromogenic substrates remains undiminished. Understanding their history, chemistry, and the rationale behind their use is crucial for any scientist working with proteases. As our understanding of the role of proteases in health and disease continues to expand, these venerable tools will undoubtedly continue to facilitate new discoveries.

References

-

Consensus. (n.d.). What is papain mechanism of action? Retrieved from [Link]

-

Nickerson, D. A., et al. (2022). Maximizing Cumulative Trypsin Activity with Calcium at Elevated Temperature for Enhanced Bottom-Up Proteome Analysis. International Journal of Molecular Sciences, 23(19), 11776. [Link]

-

Wikipedia. (n.d.). Papain. Retrieved from [Link]

-

ResearchGate. (n.d.). Kinetics of BAPNA hydrolysis by trypsin in the presence and absence of... Retrieved from [Link]

-

Sarma, R. J., & Seto, C. T. (1998). Comparison of soluble and immobilized trypsin kinetics: Implications for peptide synthesis. Biotechnology and Bioengineering, 59(2), 244-252. [Link]

-

Kotormán, M., et al. (2003). Effects of Ca2+ on catalytic activity and conformation of trypsin and alpha-chymotrypsin in aqueous ethanol. Biochemical and Biophysical Research Communications, 304(1), 18-21. [Link]

-

ResearchGate. (n.d.). Initial rate of trypsin-catalyzed hydrolysis of L -BAPNA versus initial... Retrieved from [Link]

-

Nishi, N., Tokura, S., & Noguchi, J. (1970). The Synthesis of Benzoyl-L-arginine-p-nitroanilide. Bulletin of the Chemical Society of Japan, 43(9), 2900-2907. [Link]

-

Jiang, H., et al. (2000). On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis. Journal of Chromatography A, 903(1-2), 77-84. [Link]

-

Verma, S., & Kumar, P. (2017). Activation of Papain-like Cysteine Proteases. Frontiers in Molecular Biosciences, 4, 5. [Link]

-

M-CSA. (n.d.). Papain. Retrieved from [Link]

-

Klapper, S., et al. (2020). Rational Design of a Calcium-Independent Trypsin Variant. International Journal of Molecular Sciences, 21(21), 8282. [Link]

-

MDPI. (2022). Maximizing Cumulative Trypsin Activity with Calcium at Elevated Temperature for Enhanced Bottom-Up Proteome Analysis. International Journal of Molecular Sciences. [Link]

-

Sanner, T., & Pihl, A. (1963). Studies on the Active —SH Group of Papain and on the Mechanism of Papain Activation by Thiols. The Journal of Biological Chemistry, 238(1), 135-141. [Link]

-

Nishi, N., Tokura, S., & Noguchi, J. (1970). Synthesis of Benzoyl-l-arginine-p-nitroanilide. Bulletin of the Chemical Society of Japan, 43(9), 2900-2907. [Link]

-

Li, Y., et al. (2016). Improvement of the Enzyme Performance of Trypsin via Adsorption in Mesoporous Silica SBA-15: Hydrolysis of BAPNA. Molecules, 21(11), 1466. [Link]

-

Li, H., et al. (2022). Changes in Biochemical Properties and Activity of Trypsin-like Protease (Litopenaeus vannamei) Treated by Atmospheric Cold Plasma (ACP). Foods, 11(9), 1259. [Link]

-

ResearchGate. (n.d.). Effects of Calcium Binding on Structure and Autolysis Regulation in Trypsins. A Molecular Dynamics Investigation. Retrieved from [Link]

-

Protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. [Link]

-

Chen, J., et al. (2010). Purification and In Situ Immobilization of Papain with Aqueous Two-Phase System. PLoS ONE, 5(12), e15168. [Link]

-

Amanote Research. (n.d.). The Synthesis of Benzoyl-L-Arginine-P-Nitroanilide. Retrieved from [Link]

-

Chen, Y., et al. (2021). Papain-Catalyzed Hydrolysis of Nα-Benzoyl–arginine–p-nitroanilide in an Aqueous–Organic Medium. ACS Omega, 6(3), 2245-2253. [Link]

-

ResearchGate. (n.d.). The hydrolysis of α‐N‐benzoyl‐L‐arginine ethyl ester by monolayers of papain and trypsin. Retrieved from [Link]

-

ScienCell. (n.d.). Colorimetric Trypsin Activity Assay Kit. Retrieved from [Link]

-

Pescina, S., et al. (2020). Lipophilic Arginine Esters: The Gateway to Preservatives without Side Effects. Molecular Pharmaceutics, 17(8), 2846-2856. [Link]

-

Somorin, O., Nishi, N., & Noguchi, J. (1978). New Synthetic Methods for Benzyloxycarbonyl-L-arginine-p-nitroanilide, Benzoyl-L-arginine-p-nitroanilide, and Acetyl-L-arginine-p-nitroanilide. Bulletin of the Chemical Society of Japan, 51(4), 1255-1256. [Link]

-

Somorin, O., et al. (1979). The action of trypsin on synthetic chromogenic arginine substrates. The Journal of Biochemistry, 85(1), 157-162. [Link]

-

Hedstrom, L., et al. (1992). Substrate specificity of trypsin investigated by using a genetic selection. Proceedings of the National Academy of Sciences, 89(2), 685-689. [Link]

-

Ohta, K., et al. (1984). Purification and characterization of an enzyme produced by Treponema denticola capable of hydrolyzing synthetic trypsin substrates. Infection and Immunity, 46(2), 459-466. [Link]

-

Corey, D. R., & Craik, C. S. (1992). Trypsin specificity increased through substrate-assisted catalysis. Journal of the American Chemical Society, 114(5), 1784-1790. [Link]

-

Kurland, C. G., & Maaløe, O. (1962). Use of chloramphenicol to study control of RNA synthesis in bacteria. Journal of Molecular Biology, 4, 193-210. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. academic.oup.com [academic.oup.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Papain - Assay | Worthington Biochemical [worthington-biochem.com]

- 7. Effects of Ca2+ on catalytic activity and conformation of trypsin and alpha-chymotrypsin in aqueous ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Maximizing Cumulative Trypsin Activity with Calcium at Elevated Temperature for Enhanced Bottom-Up Proteome Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. protocols.io [protocols.io]

- 12. researchgate.net [researchgate.net]

- 13. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. consensus.app [consensus.app]

- 16. Purification and In Situ Immobilization of Papain with Aqueous Two-Phase System - PMC [pmc.ncbi.nlm.nih.gov]

The Chromogenic Standard: Mastering p-Nitroaniline (pNA) Release in Enzymatic Assays

[1]

Abstract The release of p-nitroaniline (pNA) from peptide substrates remains the gold standard for quantifying protease activity in drug discovery and biochemical research. While conceptually simple, the assay’s accuracy hinges on understanding the solvatochromic properties of the pNA reporter. This technical guide dissects the mechanism, optimization strategies, and common pitfalls of pNA assays, providing a rigorous framework for high-throughput screening and kinetic profiling.

The Chemistry of Color: Why pNA Works

The utility of p-nitroaniline lies in its electronic structure.[1] pNA is a "push-pull" chromophore where an electron-donating amino group (

-

The Conjugated State (Substrate): When attached to a peptide via an amide bond, the amino group's lone pair is involved in the amide resonance, limiting its ability to donate electrons to the ring. The molecule absorbs in the UV range (

) and appears colorless. -

The Free State (Product): Upon hydrolysis, the amine is freed. The lone pair can now fully participate in the

-system, creating a strong intramolecular charge transfer (ICT). This shifts the absorbance maximum (

Critical Parameter: pH Sensitivity

The pKa of the protonated p-nitroanilinium ion is approximately 1.0 .

-

pH > 3.0: pNA exists as the unprotonated, yellow free amine.

-

pH < 1.0: The amine becomes protonated (

), breaking the conjugation path. The solution turns colorless.

Expert Insight: Many protocols use acetic acid to stop the reaction. While convenient, this drops the pH. If the pH falls too low (approaching pH 2), the absorbance at 405 nm decreases not because the product is lost, but because the chromophore is protonating. Always prepare your standard curve in the exact same buffer/stop-solution mixture as your samples.

Mechanism of Action

The assay relies on the specific hydrolysis of an amide bond between the C-terminus of a peptide and the pNA moiety.

Figure 1: The hydrolytic mechanism of pNA release. The protease targets the scissile amide bond, releasing the chromogenic pNA reporter.

Experimental Protocol & Optimization

A. Buffer Selection

-

Optimal pH: 7.0 – 8.0 (Maximizes pNA color yield and typically fits serine protease activity).

-

Additives:

-

DTT/Mercaptoethanol: Required for cysteine proteases (e.g., Caspases) but can destabilize some serine proteases.

-

DMSO: Substrates are often hydrophobic. Keep final DMSO concentration <5% to avoid denaturing the enzyme.

-

B. The "Stop" Strategy

Choosing how to terminate the reaction affects your data quality.

| Stop Solution | Mechanism | Pros | Cons |

| Acetic Acid (1M) | Lowers pH to ~3-4, denaturing enzyme. | Stable signal; compatible with most plate readers. | Partial protonation of pNA may lower OD signal by 10-20%. |

| Sodium Carbonate (1M) | Raises pH to >10, denaturing enzyme. | Maximizes Signal: Ensures 100% of pNA is unprotonated. | High pH can cause spontaneous hydrolysis of remaining substrate (background drift). |

| None (Kinetic) | Continuous read. | Best Data: Provides velocity ( | Requires dedicated reader time; lower throughput. |

C. Generalized Workflow

Figure 2: Standard Step-by-Step Workflow for End-Point pNA Assays.

Quantification: The Standard Curve Imperative

Do not rely on a theoretical extinction coefficient (

Protocol for Standard Curve:

-

Prepare a 10 mM stock of free p-nitroaniline (Sigma #N2128) in DMSO.

-

Dilute to 0, 10, 20, 50, 100, and 200

in the exact assay buffer (including stop solution if used). -

Plot

(y-axis) vs. Concentration (x-axis). -

Calculate the slope (

). Use this slope to convert experimental ODs to concentration.

Formula:

Troubleshooting & Interferences

Hemoglobin Interference (The "Red" Trap)

Hemoglobin (Hb) has a Soret band absorbance peak at 415 nm , which overlaps severely with the pNA signal (405 nm).

-

Symptom: High background in serum/tissue lysate samples.

-

Solution: Use a Kinetic Assay . Measure the rate of increase (

). The static absorbance of Hb will be subtracted out as a baseline constant, whereas the pNA signal will increase over time.

Spontaneous Hydrolysis

-

Symptom: Increasing signal in "No Enzyme" control wells.

-

Cause: Substrate instability at high pH (>8.5) or high temperature.[5]

-

Solution: Store substrate stocks at -20°C. Keep assay pH < 8.0 unless necessary.

Turbidity/Precipitation

-

Symptom: Erratic spikes in absorbance.

-

Cause: Substrate precipitation upon addition to aqueous buffer (common with hydrophobic peptides).

-

Solution: Lower substrate concentration or add a surfactant (0.1% CHAPS or Tween-20).

Figure 3: Troubleshooting Logic Tree for Common pNA Assay Failures.

References

-

BenchChem. The Theoretical Cornerstone of Enzyme Activity Measurement: A Technical Guide to p-Nitroaniline Release Assays.Link

-

Sigma-Aldrich. Enzymatic Assay of Protease using p-Nitroaniline Substrates (Protocol).Link

-

Lottenberg, R., et al. (1983).[6] Solution composition dependent variation in extinction coefficients for p-nitroaniline.[6] Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology. Link

-

Assay Genie. Trypsin Activity Colorimetric Assay Kit Protocol.Link

-

Thermo Fisher Scientific. Caspase-3 Colorimetric Assay Kit Manual.Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. assaygenie.com [assaygenie.com]

- 5. Absorbance and redox based approaches for measuring free heme and free hemoglobin in biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for trypsin activity assay using Nalpha-Benzoyl-DL-arginine hydrochloride

Application Notes & Protocol

Quantitative Determination of Trypsin Activity Using the Chromogenic Substrate Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA)

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, field-proven protocol for the determination of trypsin and trypsin-like serine protease activity. We will employ Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA), a highly specific chromogenic substrate. The hydrolytic cleavage of BAPNA by trypsin releases p-nitroaniline (pNA), a yellow-colored product, allowing for a direct and continuous spectrophotometric measurement of enzymatic activity. This [1][2][3][4]application note delves into the biochemical principles, provides a detailed, step-by-step experimental protocol, outlines data analysis procedures, and discusses the critical parameters for ensuring a robust and self-validating assay.

Foundational Principles & Scientific Rationale

The accurate quantification of enzymatic activity is fundamental to biochemical research and drug development. Trypsin, a serine protease, exhibits high specificity for cleaving peptide bonds at the carboxyl side of lysine and arginine residues. This [5]specific catalytic action is harnessed in this assay.

The BAPNA Assay Principle:

The substrate, Nα-Benzoyl-DL-arginine 4-nitroanilide (BAPNA), is a synthetic molecule that mimics the natural cleavage site of trypsin. The c[2]ore of the molecule is an arginine residue, which is recognized by the active site of trypsin. This arginine is linked via an amide bond to a p-nitroaniline (pNA) moiety. In its intact form, BAPNA is colorless. Upon [1]enzymatic action by trypsin, the amide bond is hydrolyzed, releasing the pNA chromophore. Liber[1][2][3]ated pNA has a distinct yellow color and exhibits a strong absorbance maximum at approximately 405-410 nm. The r[6][7][8][9]ate of increase in absorbance at this wavelength is directly proportional to the rate of BAPNA hydrolysis and, consequently, to the concentration of active trypsin in the sample.

[4]Diagram 1: Enzymatic Hydrolysis of BAPNA by Trypsin

This diagram illustrates the core mechanism of the assay. Trypsin specifically recognizes and cleaves the amide bond in the BAPNA substrate, leading to the release of the chromogenic p-nitroaniline (pNA).

Materials and Reagent Preparation: A Self-Validating System

The integrity of this assay is critically dependent on the quality and precise preparation of its components.

Required Materials

-

Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA) (e.g., Sigma-Aldrich B4875)

-

Trypsin (from bovine pancreas, e.g., Sigma-Aldrich T8003)

-

D[10]imethyl sulfoxide (DMSO), anhydrous

-

Tris-HCl

-

Calcium Chloride (CaCl₂)

-

Hydrochloric Acid (HCl), 1 mM

-

Acetic Acid (30% v/v) for endpoint assays

-

Spectrophotometer (plate reader or cuvette-based) capable of reading at 410 nm

-

Calibrated pipettes and sterile, nuclease-free tips

-

96-well microplates or quartz cuvettes

Reagent Preparation

Expert Insight: The stability of both the enzyme and the substrate is paramount. Trypsin can undergo autolysis, and BAPNA can spontaneously hydrolyze, especially at alkaline pH. Follo[7]wing these preparation and storage instructions will minimize variability and ensure the assay is self-validating.

| Reagent | Preparation Instructions | Storage & Stability | Rationale |

| Assay Buffer | 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2 at 25°C. | 4°C for up to 1 month. | Tris provides a stable pH environment optimal for trypsin activity. Calcium ions (Ca²⁺) are crucial as they bind to trypsin, stabilizing its conformation and protecting it from autolytic degradation. |

| [7]Trypsin Stock Solution | Dissolve trypsin powder in cold 1 mM HCl to a concentration of 1 mg/mL. | Aliquot and store at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | Dis[7]solving trypsin at an acidic pH (e.g., pH 3.0) inactivates it reversibly, preventing autolysis during storage. The e[7][10]nzyme is rapidly reactivated upon dilution into the alkaline assay buffer. |

| BAPNA Stock Solution | Dissolve BAPNA in DMSO to a concentration of 60 mM (approx. 26.1 mg/mL). | Sto[10]re in light-protected aliquots at -20°C. A DMS[1][10]O solution is reported to be stable for about one week at room temperature. | BAP[2][3]NA has poor aqueous solubility. DMSO [2]is an effective solvent. Heati[1][7]ng gently (up to 65°C) can aid dissolution. Stock[2][3] solutions must be protected from light to prevent photodegradation. |

| Working Trypsin Solution | Immediately before use, dilute the Trypsin Stock Solution with cold Assay Buffer to the desired final concentration (e.g., 1-10 µg/mL). | Prepare fresh daily and keep on ice. | Dilution into the assay buffer activates the enzyme. Keeping it on ice slows down any potential autolysis before it is added to the reaction. |

| Working BAPNA Substrate | Immediately before use, dilute the BAPNA Stock Solution with Assay Buffer to the desired final concentration (e.g., 1 mM). | Prepare fresh for each experiment. | BAP[10]NA is susceptible to auto-hydrolysis at the alkaline pH of the assay buffer. Prepa[7]ring this solution fresh minimizes the background signal. |

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for a 96-well plate format but can be adapted for cuvettes. A kinetic (continuous rate) measurement is scientifically preferred over an endpoint assay as it provides real-time data on enzyme velocity.

Assay Workflow Diagram

Diagram 2: Kinetic Trypsin Activity Assay Workflow

This flowchart outlines the sequential steps for performing the kinetic assay, from reagent preparation and plate setup to data acquisition.

Detailed Procedure (96-Well Plate, 200 µL Final Volume)

-

Plate Setup:

-

Blank Wells: Add 100 µL of Assay Buffer. These wells will receive the substrate but no enzyme, accounting for any non-enzymatic substrate hydrolysis.

-

Sample Wells: Add X µL of your sample (containing unknown trypsin activity) and (100 - X) µL of Assay Buffer to achieve a final volume of 100 µL.

-

Positive Control Wells: Add 10 µL of Working Trypsin Solution and 90 µL of Assay Buffer. This validates that the assay system is working correctly.

-

-

Pre-incubation: Equilibrate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes. This [6][10]ensures thermal stability before initiating the reaction.

-

Reaction Initiation: To start the reaction, add 100 µL of the freshly prepared Working BAPNA Substrate to all wells. Mix gently by pipetting or using an orbital shaker for 5 seconds.

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to the assay temperature. Measure the absorbance at 410 nm (A₄₁₀) every 60 seconds for a duration of 10-20 minutes.

Trustworthiness Check: The rate of absorbance increase (ΔA₄₁₀/min) should be linear for at least the first 5-10 minutes. If the rate curves plateau quickly, it indicates either substrate depletion or enzyme instability. In such cases, the sample should be diluted and the assay repeated.

Data Analysis & Interpretation

The primary output of this assay is the initial reaction velocity (V₀), which is the linear rate of product formation over time.

Calculation of Reaction Velocity (V₀)

-